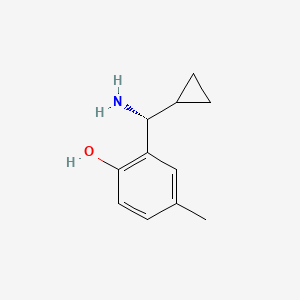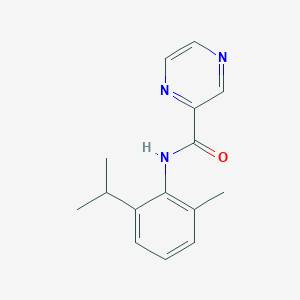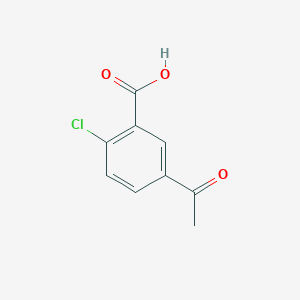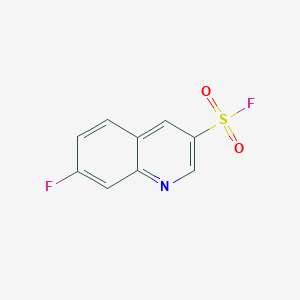
7-Fluoroquinoline-3-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoroquinoline-3-sulfonylfluoride is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s stability, reactivity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinoline-3-sulfonylfluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced fluorination techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoroquinoline-3-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: These reactions involve the formation of cyclic structures through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit enhanced biological activities and unique chemical properties .
Aplicaciones Científicas De Investigación
7-Fluoroquinoline-3-sulfonylfluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoroquinoline-3-sulfonylfluoride involves its interaction with biological targets such as enzymes and proteins. The compound forms covalent bonds with specific amino acid residues, leading to the inhibition of enzyme activity and disruption of cellular processes . This mechanism is similar to that of other fluoroquinolines, which target bacterial DNA gyrase and topoisomerase IV, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline structure and exhibit broad-spectrum antibacterial activity.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group and are used in various chemical and biological applications.
Uniqueness
7-Fluoroquinoline-3-sulfonylfluoride is unique due to the combination of the quinoline and sulfonyl fluoride moieties, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H5F2NO2S |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
7-fluoroquinoline-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S/c10-7-2-1-6-3-8(15(11,13)14)5-12-9(6)4-7/h1-5H |
Clave InChI |
RVGQPWBJSQLFSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
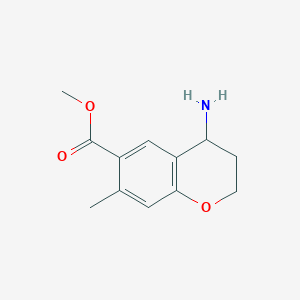
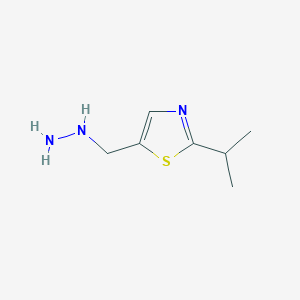
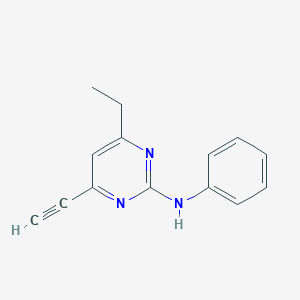
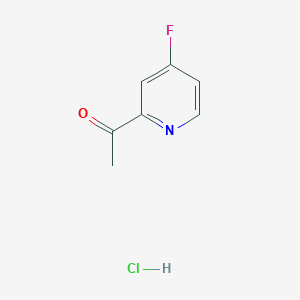
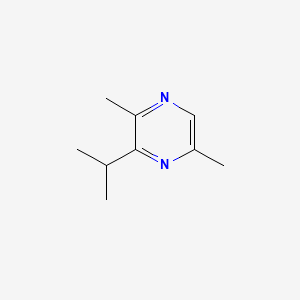
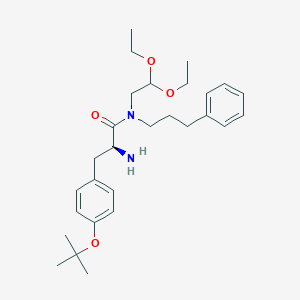
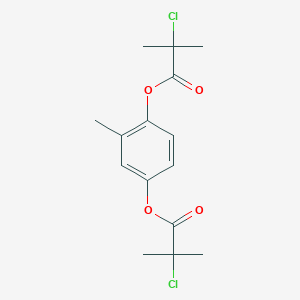
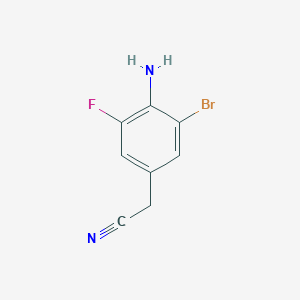
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
